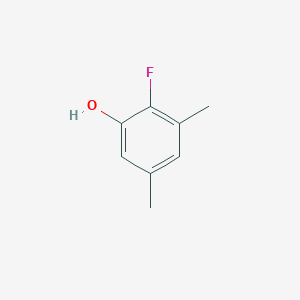
2-Fluoro-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3,5-dimethylphenol is an organic compound that belongs to the class of fluorinated phenols It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,5-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
For large-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the direct fluorination of 3,5-dimethylphenol using elemental fluorine gas in the presence of a catalyst. This method allows for high yields and can be easily scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3,5-dimethylbenzaldehyde or 2-fluoro-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-fluoro-3,5-dimethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylphenol
- 3-Fluoro-5-methylphenol
- 2-Chloro-3,5-dimethylphenol
Uniqueness
2-Fluoro-3,5-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9FO |
|---|---|
Peso molecular |
140.15 g/mol |
Nombre IUPAC |
2-fluoro-3,5-dimethylphenol |
InChI |
InChI=1S/C8H9FO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |
Clave InChI |
ZHWSVHSIQRTGQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


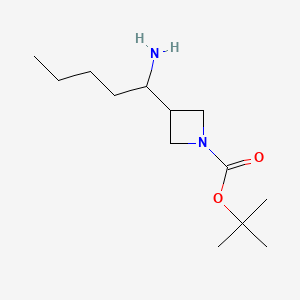
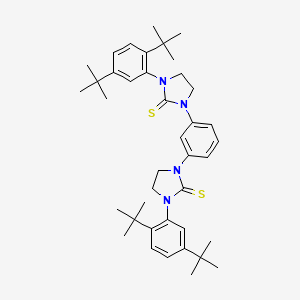



![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)

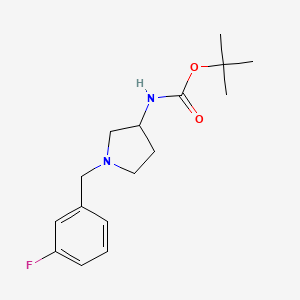
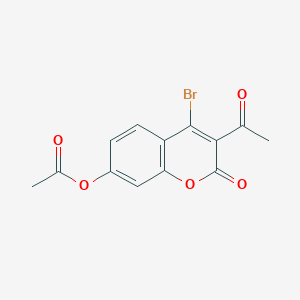
![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
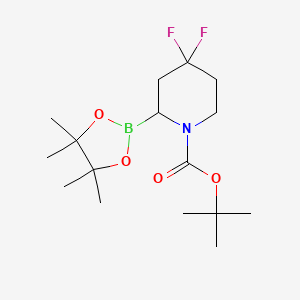
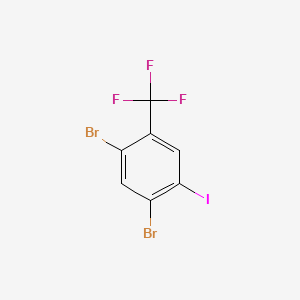
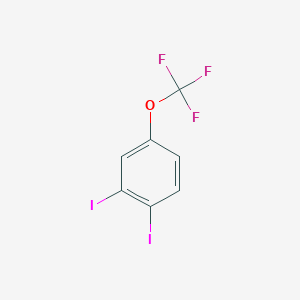
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
